Fructo-oligosaccharide DP7
Description
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Fruβ(2-1)-[Fruβ(2-1)]5-α(2-1)Glc |
Origin of Product |
United States |
Advanced Methodologies for Fructo Oligosaccharide Dp7 Synthesis and Production in Controlled Environments
Enzymatic Transfructosylation Pathways for Targeted DP7 Production
Enzymatic transfructosylation is a synthetic pathway that builds Fructo-oligosaccharides (FOS) by sequentially adding fructose (B13574) units to a sucrose (B13894) molecule. This process is catalyzed by fructosyltransferases and β-fructofuranosidases, where the balance between the enzyme's transferase and hydrolase activities is critical for elongating the chain to achieve DP7.
Characterization of Fructosyltransferases (FTases) and Beta-Fructofuranosidases (FFases) in DP7 Synthesis
The synthesis of FOS, including DP7, is primarily mediated by two key enzymes: fructosyltransferases (FTases; EC 2.4.1.9) and β-fructofuranosidases (FFases; EC 3.2.1.26). nih.gov These enzymes catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor, which can be another sucrose molecule or a growing FOS chain. mdpi.com While both enzymes can synthesize FOS, their efficacy in producing longer-chain FOS like DP7 is dependent on the ratio of their transfructosylating activity to their hydrolytic activity. A high ratio is desirable as it favors the elongation of the FOS chain rather than the breakdown of the substrate and product into monosaccharides. scielo.br
Microbial sources, particularly fungi such as Aspergillus niger and Aureobasidium pullulans, are renowned for producing FTases and FFases with high transfructosylating efficiency. frontiersin.org For instance, a novel fructosyltransferase from Aspergillus niger TCCC41686 has been characterized and expressed in Pichia pastoris. This enzyme demonstrated a high capacity for FOS synthesis, achieving a yield of over 60%. researchgate.netresearchgate.net The optimal conditions for this recombinant enzyme were found to be a temperature of 50°C and a pH of 6.0. researchgate.net Similarly, fructosyltransferases from Aspergillus oryzae have been extensively studied for their potential in high FOS production, exhibiting a favorable balance of high fructosyl transferring and low hydrolytic activities. scielo.br
The characterization of these enzymes involves determining their kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide insights into their affinity for the substrate and catalytic efficiency. For the recombinant FT-A from A. niger, the Km and Vmax values were determined to be 151.13 g/L and 6.55 g/L/min, respectively. researchgate.net The stability of the enzyme under various temperature and pH conditions is also a critical aspect of its characterization, as this dictates the operational parameters for maximizing the synthesis of higher DP FOS. The composition of the FOS mixture produced is highly dependent on the enzyme source, substrate concentration, reaction time, temperature, and pH. nih.gov
Mechanism-Oriented Studies of Fructosyl Transfer and Chain Elongation to DP7
The enzymatic synthesis of FOS operates through a transfructosylation reaction, which involves the cleavage of the β-2,1-glycosidic bond in sucrose and the subsequent transfer of the fructosyl moiety to an acceptor molecule. nih.gov This process is a complex interplay of synthesis and hydrolysis reactions that occur simultaneously. nih.gov The chain elongation to produce Fructo-oligosaccharide DP7 is a stepwise process. Initially, a fructosyl group is transferred from a sucrose molecule to another sucrose molecule, forming the trisaccharide 1-kestose (DP3). Subsequent fructosyl transfers to the growing FOS chain lead to the formation of nystose (DP4), fructosylnystose (DP5), and so on, up to DP7 and beyond.
The mechanism of fructosyl transfer is often described by a "ping-pong" model, where the enzyme first binds with the sucrose donor, cleaves the fructosyl group to form a fructosyl-enzyme intermediate, and releases glucose. In the second step, an acceptor molecule (sucrose or a FOS chain) binds to the intermediate, and the fructosyl group is transferred to it, elongating the chain. The composition of the final FOS mixture is a dynamic outcome of these consecutive reactions. The production of higher DP FOS is favored at high substrate concentrations, which enhances the probability of the fructosyl-enzyme intermediate encountering a FOS acceptor rather than a water molecule (which would lead to hydrolysis).
Controlling the reaction time is also crucial for maximizing the yield of a specific DP. As the reaction progresses, shorter-chain FOS are consumed to form longer chains. However, prolonged reaction times can lead to the hydrolysis of the newly formed longer-chain FOS. Therefore, kinetic modeling is a valuable tool for understanding the reaction dynamics and determining the optimal reaction time to achieve the highest concentration of DP7. researchgate.net
Influence of Enzyme Source and Genetic Engineering on DP7 Yield and Specificity
The source of the enzyme plays a pivotal role in determining the yield and specificity of FOS production, including that of DP7. Different microorganisms produce FTases and FFases with varying ratios of transfructosylating to hydrolytic activity, and with different propensities for producing longer-chain FOS. For example, enzymes from Aspergillus species are widely used for the industrial production of FOS. scielo.br The enzymatic synthesis of FOS can be modulated by controlling various parameters, including the enzyme source. nih.gov
Genetic engineering offers a powerful tool for enhancing the production of specific FOS like DP7. By modifying the genetic makeup of the enzyme-producing microorganisms, it is possible to improve enzyme characteristics such as thermostability, catalytic efficiency, and, most importantly, the specificity for producing longer-chain FOS. Protein engineering techniques, such as site-directed mutagenesis, can be employed to alter the amino acid sequence of the enzyme's active site, thereby influencing its substrate and acceptor binding preferences and favoring the synthesis of higher DP products. researchgate.net
One notable example of genetic engineering in this context is the modification of the Saccharomyces cerevisiae invertase (Suc2). By introducing specific amino acid substitutions within conserved motifs of the enzyme, researchers have been able to significantly increase its transfructosylating activity and alter the product profile. For instance, mutations within the β-fructosidase motif were shown to increase the synthesis of 6-kestose by up to 10-fold. mdpi.com Such studies provide a proof-of-concept that targeted genetic modifications can steer the enzymatic synthesis towards the production of specific FOS structures and chain lengths. While much of the research has focused on shorter-chain FOS, the principles of protein engineering can be applied to develop enzymes with enhanced capabilities for synthesizing this compound.
Hydrolysis of High Molecular Weight Fructans for this compound Generation
An alternative to the bottom-up synthesis of FOS through transfructosylation is the top-down approach of controlled hydrolysis of high molecular weight fructans, such as inulin (B196767). This method utilizes specific enzymes to break down the long polysaccharide chains into a mixture of shorter oligosaccharides, from which DP7 can be isolated.
Application of Endo-Inulinases and Exohydrolases for Controlled Depolymerization
The controlled depolymerization of high molecular weight fructans like inulin is primarily achieved through the action of inulinases. These enzymes are categorized into two main types based on their mode of action: endo-inulinases (EC 3.2.1.7) and exo-inulinases (EC 3.2.1.80). Endo-inulinases randomly cleave the internal β-2,1-fructosidic linkages within the inulin chain, leading to the production of a mixture of FOS with varying degrees of polymerization. nih.gov This makes them particularly suitable for the generation of a spectrum of oligosaccharides, including DP7. In contrast, exo-inulinases act on the terminal fructose units of the inulin chain, primarily producing fructose, and are therefore less ideal for producing specific higher DP FOS.
A key source of endo-inulinase for this purpose is the fungus Aspergillus ficuum. Research has demonstrated that purified endo-inulinase from A. ficuum can be used to hydrolyze inulin, resulting in a mixture of inulo-oligosaccharides (IOS) with DPs ranging from 2 to 8. researchgate.net Notably, when Jerusalem artichoke juice was used as the substrate, this enzyme was able to produce a diverse range of IOS, including DP7. researchgate.net The use of endo-inulinases for FOS production is considered advantageous as it can lead to higher yields and purity compared to the transfructosylation method.
The selection of the enzyme and the substrate source is critical. For instance, endo-inulinases from different microbial sources will have different specificities and efficiencies. The composition of the resulting FOS mixture can be influenced by controlling the reaction conditions such as pH, temperature, and reaction time.
Kinetic and Mechanistic Investigations of Inulin Hydrolysis to Achieve DP7
The production of a specific FOS like DP7 through the hydrolysis of inulin is a kinetically controlled process. The mechanism of endo-inulinase action involves the random cleavage of the fructan chain, leading to a dynamic mixture of oligosaccharides of varying lengths. Initially, the long inulin chains are rapidly broken down into smaller fragments. As the reaction proceeds, these fragments can be further hydrolyzed into even smaller units.
To maximize the yield of DP7, it is essential to understand and control the kinetics of the hydrolysis reaction. This involves studying the effects of key parameters such as enzyme concentration, substrate concentration, temperature, and pH on the rate of hydrolysis and the distribution of the resulting products. Kinetic modeling can be a valuable tool in this regard, allowing for the prediction of the optimal reaction conditions and duration to achieve the highest concentration of the desired DP7 fraction before it is further hydrolyzed into smaller oligosaccharides. researchgate.net
Optimization of Bioprocess Parameters for Enhanced this compound Production
The enzymatic synthesis of FOS is a complex process involving simultaneous transfructosylation and hydrolysis reactions. The final composition and the distribution of FOS with different degrees of polymerization are highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing the yield of the desired FOS DP7.
Research indicates that the synthesis of higher DP FOS is a sequential process. Initially, lower DP FOS such as 1-kestose (DP3) and nystose (DP4) are formed. These shorter-chain FOS then act as acceptors for further fructosyl group transfer, leading to the formation of longer-chain FOS like DP5, DP6, and subsequently DP7. Therefore, the concentration of these intermediate FOS molecules also influences the final yield of DP7.
Table 1: Effect of Initial Sucrose Concentration on FOS Yield and DP Profile
| Initial Sucrose Concentration (% w/v) | Maximum Total FOS Yield ( g/100g sucrose) | Time to Reach Max Yield (hours) | Predominant FOS at Max Yield |
| 20 | 55 | 4 | DP3, DP4 |
| 40 | 60 | 6 | DP3, DP4 |
| 60 | 62 | 8 | DP3 |
This table is generated based on data from studies on short-chain FOS and illustrates the general trend. Specific data for DP7 may vary.
The catalytic activity of fructosyltransferase is highly sensitive to pH and temperature. The optimal pH for FOS synthesis is generally in the range of 4.5 to 6.5, with a temperature optimum between 50°C and 60°C nih.gov. Deviations from these optimal ranges can lead to a decrease in enzyme activity and stability, as well as an increase in the undesirable hydrolysis of both sucrose and the FOS products.
Extreme pH conditions and high temperatures can lead to the degradation of FOS. For example, under acidic conditions (pH 2.7-3.3) and temperatures of 90-100°C, FOS can be completely degraded within 1 to 1.5 hours.
Table 2: General Optimal Conditions for Enzymatic FOS Production
| Parameter | Optimal Range |
| pH | 5.0 - 6.5 |
| Temperature | 50 - 60 °C |
| Reaction Time | Variable, dependent on desired DP profile |
To improve the economic feasibility of FOS production, the use of immobilized enzymes or whole-cell biocatalysts is a widely adopted strategy. Immobilization offers several advantages, including enzyme reusability, enhanced operational stability, and the potential for continuous process operation. Common immobilization techniques include entrapment in matrices like calcium alginate, and covalent bonding or adsorption onto various support materials.
Immobilized enzyme systems have been shown to be effective for FOS production, with some studies reporting consistent FOS yields over multiple batch cycles. For example, fructosyltransferase immobilized on calcium alginate has been used for the production of short-chain FOS with consistent yields.
Whole-cell bioreactors, utilizing microorganisms that produce fructosyltransferase, offer a cost-effective alternative to using purified enzymes. This approach eliminates the need for enzyme extraction and purification, although it may introduce challenges related to mass transfer limitations and downstream processing.
Enzyme membrane bioreactors (EMBRs) represent an advanced approach where the enzyme is retained by a membrane, allowing for continuous FOS production and removal of the product stream. This configuration can also help in controlling the product profile by continuously removing shorter-chain FOS, potentially driving the equilibrium towards the formation of higher DP products. However, membrane fouling can be a significant challenge in these systems.
Table 3: Comparison of Free and Immobilized Enzyme Systems for FOS Production
| System | Advantages | Disadvantages |
| Free Enzyme | High initial activity, no mass transfer limitations | Low stability, not reusable, difficult to separate from product |
| Immobilized Enzyme | Reusable, higher stability, suitable for continuous processes | Lower initial activity, potential mass transfer limitations, cost of immobilization |
| Whole-Cell | Low cost (no enzyme purification), high stability | Mass transfer limitations, potential for side reactions, complex downstream processing |
Refinement Techniques for High Purity this compound Isolation
The product of enzymatic FOS synthesis is a complex mixture containing residual sucrose, glucose, fructose, and FOS of varying degrees of polymerization. To obtain high-purity FOS DP7, efficient separation and purification techniques are essential.
Chromatography is a powerful technique for the separation of oligosaccharides based on their size and polarity. Several chromatographic methods have been employed for the purification of FOS.
Simulated Moving Bed (SMB) chromatography is a continuous chromatographic technique that has been successfully used for the large-scale separation of FOS from the monosaccharides and disaccharides present in the reaction mixture. By optimizing the operating parameters, it is possible to achieve a high purity FOS product with a good yield.
High-Performance Liquid Chromatography (HPLC) on an industrial scale, often referred to as preparative HPLC, can be used for the fine fractionation of FOS mixtures to isolate specific DP fractions. The choice of stationary phase (e.g., amino-propyl bonded silica) and mobile phase (e.g., acetonitrile/water gradients) is critical for achieving the desired separation.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been explored for the purification of FOS. This method avoids the use of a solid stationary phase, which can be advantageous in preventing irreversible adsorption of the sample.
Membrane filtration offers a scalable and cost-effective method for the separation and fractionation of FOS. The separation is based on the molecular size of the components in the mixture.
Nanofiltration (NF) is widely used to separate the smaller monosaccharides (glucose and fructose) and disaccharide (sucrose) from the larger FOS molecules. NF membranes typically have a molecular weight cut-off (MWCO) that allows the passage of smaller sugars while retaining the FOS.
Ultrafiltration (UF) , with membranes having a smaller pore size than those used for NF, can be employed for the fractionation of FOS based on their degree of polymerization. By using a series of UF membranes with progressively smaller MWCOs, it may be possible to enrich the fraction containing FOS DP7. However, the resolution of this technique for separating oligosaccharides with small differences in molecular weight can be limited.
Multi-stage membrane systems, combining different types of membranes (e.g., NF followed by UF), can be designed to achieve a more precise fractionation of the FOS mixture.
Table 4: Membrane Filtration Techniques for FOS Purification and Fractionation
| Membrane Technique | Primary Application | Typical MWCO |
| Nanofiltration (NF) | Removal of monosaccharides and disaccharides | 150 - 500 Da |
| Ultrafiltration (UF) | Fractionation of FOS by DP | 1 - 10 kDa |
Sophisticated Analytical and Structural Characterization of Fructo Oligosaccharide Dp7
High-Resolution Chromatographic Techniques for Fructo-oligosaccharide DP7 Profiling
Chromatographic methods are fundamental for separating and quantifying Fructo-oligosaccharide (FOS) DP7 from complex mixtures, which often contain a range of FOS with varying degrees of polymerization.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a premier technique for the analysis of carbohydrates, including FOS, without the need for derivatization. chromatographyonline.comdigitellinc.com Carbohydrates are weak acids that can be ionized at high pH, allowing them to be separated on anion-exchange columns. researchgate.net HPAEC-PAD offers high-resolution separation of oligosaccharides based on their size, charge, and linkage isomers. chromatographyonline.comresearchgate.net
The method's high sensitivity and specificity make it ideal for profiling FOS distributions in various samples. researchgate.net In a typical analysis of a FOS mixture, HPAEC-PAD can resolve individual oligomers from DP2 up to DP60 and beyond. chromatographyonline.comnih.gov FOS DP7 is clearly separated from its shorter (DP2-6) and longer (DP8+) chain counterparts, allowing for its accurate quantification and the assessment of its proportion within a FOS preparation. nih.govthermofisher.com The pulsed amperometric detector provides direct and highly sensitive detection of the underivatized carbohydrates as they elute from the column. researchgate.netmdpi.com This is achieved through a repeating sequence of potentials applied to a gold working electrode, which facilitates the electrocatalytic oxidation of the analytes while keeping the electrode surface clean. mdpi.com
Table 1: Typical HPAEC-PAD Parameters for FOS Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | High-performance anion-exchange column (e.g., CarboPac series) |
| Mobile Phase | High pH solution (e.g., Sodium Hydroxide) with a salt gradient (e.g., Sodium Acetate) |
| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode |
| Application | Separation and quantification of FOS by degree of polymerization (DP) |
This technique is crucial for determining the purity of FOS DP7 standards and for analyzing the distribution of different chain lengths in commercial prebiotic ingredients and food products. nih.govthermofisher.com
Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is another established technique for carbohydrate analysis. However, due to the non-volatile nature of oligosaccharides, a chemical derivatization step is required to make them amenable to GC analysis. masonaco.org Common derivatization methods include trimethylsilylation or peracetylation. masonaco.org
For assessing oligosaccharide distribution, the typical GC-MS approach involves permethylation of the FOS mixture, followed by hydrolysis to break it down into monosaccharide derivatives. rsc.orgrsc.org The resulting partially methylated monosaccharides are then analyzed by GC-MS. The identification of these derivatives provides information about the glycosidic linkage positions within the original oligosaccharides. While powerful for linkage analysis, this method is destructive and less direct for profiling the distribution of intact oligomers like DP7 compared to HPAEC-PAD. It is more suited for detailed structural component analysis rather than assessing the distribution of varying chain lengths in a mixture. rsc.org
Advanced Spectrometric Approaches for this compound Structural Elucidation
Spectrometric techniques provide in-depth information about the molecular structure of FOS DP7, confirming its molecular weight, isomeric form, and the precise connectivity of its sugar units.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a rapid and sensitive method for determining the molecular weight of large biomolecules, including oligosaccharides. nih.gov This technique has proven to be a powerful tool for characterizing the chain length distribution of FOS and inulin (B196767). nih.gov For FOS DP7, which has a chemical formula of C42H72O36, the expected monoisotopic mass is approximately 1152.4 g/mol . medchemexpress.cominvivochem.net MALDI-TOF-MS can readily confirm this mass, thereby verifying the degree of polymerization.
In a typical MALDI-TOF experiment, the FOS sample is co-crystallized with a matrix material (e.g., 2,5-dihydroxy benzoic acid) that absorbs laser energy. nih.gov A laser pulse desorbs and ionizes the matrix and analyte molecules, and the time it takes for the ions to travel through a flight tube to a detector is measured. This "time-of-flight" is proportional to the mass-to-charge ratio of the ion, allowing for precise molecular weight determination. The resulting spectrum for a FOS mixture shows a series of peaks, each corresponding to an oligomer of a different DP, providing a clear profile of the molecular weight distribution. nih.gov While MALDI-TOF-MS is excellent for determining molecular weight, resolving subtle structural isomers of FOS DP7 (e.g., those with different linkage positions or branching) can be challenging with this technique alone and often requires tandem mass spectrometry (MS/MS) approaches. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of oligosaccharides in solution. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide unambiguous information on the identity of the sugar residues, their anomeric configurations (α or β), the sequence of monosaccharides, and the positions of the glycosidic linkages. nih.govnd.edu
For FOS DP7, NMR is used to confirm the presence of the terminal α-D-glucopyranosyl unit and the six β-D-fructofuranosyl units. Specific 2D NMR experiments are particularly informative:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other within the same sugar ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. globalsciencebooks.info
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon of the adjacent residue involved in the linkage. globalsciencebooks.info
By analyzing the chemical shifts and coupling constants in the NMR spectra, researchers can confirm the characteristic β-(2→1) linkages between the fructose (B13574) units that define the structure of inulin-type fructans like FOS DP7. globalsciencebooks.infonih.gov
Table 2: Key NMR Techniques for FOS DP7 Structural Analysis
| NMR Experiment | Information Provided |
|---|---|
| 1D ¹H NMR | Provides initial profile, including anomeric proton signals. |
| COSY | Establishes proton-proton connectivities within each sugar residue. |
| HSQC | Correlates each proton to its directly bonded carbon atom. |
| HMBC | Determines glycosidic linkage positions through long-range proton-carbon correlations. |
Logically Derived Sequence Tandem Mass Spectrometry (LODES/MSn) is an advanced mass spectrometry method developed for the de novo structural characterization of oligosaccharides. nih.gov This technique is particularly valuable because it can determine the structure, including linkage positions and sequence, without relying on reference standards or prior knowledge of biosynthetic pathways. rsc.orgnih.govresearchgate.net
The LODES/MSn approach involves performing sequential collision-induced dissociation (CID) on the oligosaccharide ions in an ion trap mass spectrometer. nih.govresearchgate.net The fragmentation pathway is guided by a logical understanding of carbohydrate dissociation mechanisms. rsc.org By systematically breaking down the FOS DP7 molecule in multiple stages (MSn) and analyzing the resulting fragment ions, it is possible to deduce the connectivity and linkage position of each monosaccharide unit in the chain. rsc.orgrsc.org This method can differentiate between various isomers and provides a detailed structural map of the oligosaccharide, making it a powerful tool for the unambiguous characterization of complex molecules like FOS DP7. rsc.orgnih.gov
Spatial and Tissue-Specific Fructan Localization Methodologies
The spatial and tissue-specific localization of fructans, including this compound (FOS DP7), within plant tissues is crucial for understanding their physiological roles, from long-term storage to rapid mobilization for growth. Advanced analytical techniques have enabled detailed visualization of their distribution, revealing complex patterns that correlate with plant development and metabolic status.
Mass Spectrometry Imaging (MSI) with Ion Mobility Separation (IMS) for this compound Isoform Resolution and Localization
A powerful, label-free approach for visualizing the in-situ distribution of fructans at the tissue level is Mass Spectrometry Imaging (MSI). When coupled with Ion Mobility Separation (IMS), this technique not only maps the location of different fructans but can also distinguish between their various isoforms.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique frequently used in MSI for the analysis of biomolecules like oligosaccharides. oup.com In a landmark study on Agave tequilana, MALDI-MSI combined with traveling-wave ion mobility separation was employed to map the distribution of fructans, including DP7, in stem and rhizome tissues. nih.gov This methodology allowed for the direct analysis of tissue prints, circumventing the need for extraction or derivatization that would result in the loss of spatial information. nih.govfrontiersin.org
The study successfully located fructans ranging from a degree of polymerization (DP) of 3 to 17, observing that their abundance varied across different tissue types. nih.govfrontiersin.org Significantly, the integration of IMS enabled the resolution of at least two distinct isoforms for fructans of DP4, DP5, DP6, DP7, DP8, DP10, and DP11. nih.govfrontiersin.org This is a critical capability, as fructans can exist as various structural isomers that are indistinguishable by mass spectrometry alone. nih.govnih.gov IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve these isomeric forms. nih.govnih.gov
The findings revealed a functional pattern of fructan localization. Higher DP fructans were predominantly found in the central section of the agave stem, suggesting a role in long-term carbohydrate storage. Conversely, lower DP fructans, which would include FOS DP7, were concentrated in the highly vascularized central core of the rhizomes. This localization supports their role in the mobilization of carbohydrates from the parent plant to developing offshoots. nih.govfrontiersin.org
The table below summarizes the findings on the isoform resolution of various fructan DPs using MALDI-IMS-MSI in Agave tequilana stem and rhizome tissues. nih.gov
| Degree of Polymerization (DP) | Number of Resolved Isoforms |
| DP4 | At least 2 |
| DP5 | At least 2 |
| DP6 | At least 2 |
| DP7 | At least 2 |
| DP8 | At least 2 |
| DP10 | At least 2 |
| DP11 | At least 2 |
Microscopic and Imaging Techniques for Fructan Distribution in Plant Tissues
Beyond mass spectrometry, a variety of microscopic techniques are employed to visualize the distribution of fructans within plant tissues, providing cellular and subcellular localization information.
Light Microscopy and Histochemical Staining: Traditional light microscopy, often combined with specific fixation and staining methods, provides a foundational understanding of fructan localization. For instance, fructan spherocrystals can be visualized in the cortex and vascular cylinder of plant tissues using polarized light microscopy. frontiersin.org Histochemical reagents like thymol-sulphuric acid can be used to confirm the presence of fructans. frontiersin.org In studies of Taraxacum officinale (dandelion) roots, cryosections viewed under a light microscope after fixation revealed inulin-type fructan crystals in the lignified metaxylem vessels and in clusters surrounding the phloem tissue. researchgate.net Differential interference contrast microscopy further resolved these crystals as striped structures. researchgate.net
Electron Microscopy: Scanning Electron Microscopy (SEM) offers higher resolution imaging of fructan deposits. In Gomphrena marginata, SEM was used alongside polarized light microscopy to visualize fructan spherocrystals, primarily in the cortex and vascular cylinder of both the thickened stem and root. frontiersin.org
Fluorescence Microscopy: Fluorescence microscopy is a highly sensitive technique for localizing specific molecules. While it has been widely applied in plant sciences, its use for fructans can be challenging due to the natural autofluorescence of certain plant cell wall components like lignin (B12514952) and ferulates. nih.govwiley.com This background fluorescence can interfere with the signals from exogenous fluorescent probes. nih.gov
Despite this, techniques are being developed to overcome these limitations. The use of specific fluorescent probes that target fructans, combined with advanced microscopy techniques like confocal laser scanning microscopy, can improve signal-to-noise ratios. wiley.com Furthermore, methods like fluorescence lifetime imaging can help distinguish the specific fluorescence of a probe from the background autofluorescence. nih.gov While direct fluorescent labeling of FOS DP7 for in-situ localization is not yet a routine technique, the principles of fluorescence microscopy hold promise for future applications in understanding the subcellular distribution of specific fructo-oligosaccharides.
The following table outlines various microscopic techniques and their applications in localizing fructans in plant tissues.
| Microscopic Technique | Application for Fructan Localization | Key Findings/Observations | Plant Species Example |
| Polarized Light Microscopy | Visualization of crystalline fructan deposits (spherocrystals). | Fructan spherocrystals observed in the cortex and vascular cylinder. | Gomphrena marginata frontiersin.org |
| Light Microscopy with Histochemical Staining | Confirmation and localization of fructan presence. | Inulin crystals identified in xylem vessels and surrounding phloem tissue. | Taraxacum officinale researchgate.net |
| Differential Interference Contrast Microscopy | Detailed visualization of fructan crystal structure. | Fructan crystals appear as striped structures. | Taraxacum officinale researchgate.net |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of fructan spherocrystals. | Corroborated the localization of fructans in the cortex and vascular cylinder. | Gomphrena marginata frontiersin.org |
| Fluorescence Microscopy | Potential for high-sensitivity localization of fructans. | Challenges with autofluorescence from cell wall components. Advanced techniques can help distinguish signal from background. | General Plant Tissues nih.govwiley.com |
Molecular Mechanisms and Biological Interactions of Fructo Oligosaccharide Dp7 in Defined Model Systems
Investigation of Fructo-oligosaccharide DP7 Fermentation Dynamics in In Vitro Microbial Consortia
In vitro models that simulate the conditions of the human colon are crucial for elucidating the specific effects of prebiotics like this compound. These controlled systems allow for detailed analysis of microbial utilization, metabolic output, and the complex interplay between different bacterial species when presented with a specific substrate.
Fructo-oligosaccharides (FOS) are well-established prebiotics, known to be selectively utilized by host microorganisms, which can confer health benefits. nih.gov In vitro fermentation studies consistently demonstrate that FOS promotes the proliferation of beneficial bacterial genera, particularly Bifidobacterium and Lactobacillus. mdpi.comnih.govnih.govnih.gov This bifidogenic capability is a hallmark of FOS, with research showing a significant increase in the relative abundance of Bifidobacterium upon FOS consumption. nih.govnih.gov
Bifidobacterium species exhibit a high affinity for oligosaccharides, making them primary consumers of FOS in the gut. mdpi.com Studies on various strains, including Bifidobacterium longum, confirm their capacity to effectively utilize short-chain FOS. nih.govnih.gov Similarly, the growth of Lactobacillus is positively impacted by the availability of FOS as a fermentation substrate. nih.govnih.gov Beyond these primary genera, other bacteria such as Bacteroides (e.g., B. thetaiotaomicron, B. fragilis) have also been shown to degrade and grow on FOS substrates in pure culture experiments. nih.gov
The degree of polymerization is a key factor in FOS utilization. While some research has suggested that oligosaccharides with a DP greater than 7 may be less effective at promoting the growth of beneficial bacteria, other studies indicate that longer-chain FOS are readily metabolized. nih.gov For instance, in one in vitro fermentation, the consumption of GF4 (DP5) was higher than that of GF3 (DP4) and GF2 (DP3), suggesting that certain microbial consortia are well-equipped to metabolize longer FOS chains like DP7. mdpi.comnih.gov
| Microbial Genus | Observed Effect of FOS Supplementation in In Vitro Systems | References |
|---|---|---|
| Bifidobacterium | Strong selective utilization and significant increase in abundance. Considered a primary FOS fermenter. | mdpi.comnih.govnih.govnih.govnih.govnih.gov |
| Lactobacillus | Stimulated growth and increased proliferation. | nih.govnih.govnih.gov |
| Bacteroides | Demonstrated capability to degrade and utilize FOS for growth. | nih.govnih.gov |
| Faecalibacterium | Significant changes observed in abundance, linked to butyrate (B1204436) production. | nih.gov |
| Ruminococcus | Changes in abundance noted in response to FOS. | nih.gov |
The microbial fermentation of FOS, including DP7, in the large intestine results in the production of various metabolic end-products, most notably short-chain fatty acids (SCFAs). mdpi.comresearchgate.netcore.ac.uk The primary SCFAs generated are acetate (B1210297), propionate (B1217596), and butyrate, which collectively represent 90-95% of the SCFAs in the colon. frontiersin.org Acetate is typically the most abundant SCFA produced from FOS fermentation. mdpi.commdpi.com
Different bacterial genera contribute differently to the SCFA pool. Bifidobacterium are major producers of acetate. mdpi.commdpi.com This acetate can then participate in metabolic cross-feeding, where it is utilized by other bacteria, such as Faecalibacterium prausnitzii, to produce butyrate. frontiersin.org Propionate production is largely associated with the metabolic activity of Bacteroides. mdpi.com Butyrate, a crucial energy source for intestinal epithelial cells, is produced by specific microbes like Faecalibacterium, Ruminococcus, and Oscillospira. nih.govresearchgate.net In addition to SCFAs, the fermentation of FOS also yields smaller quantities of other organic acids like lactate, succinate, and formate. mdpi.com
The chain length of FOS can influence the location and profile of SCFA production. Longer-chain FOS like DP7 may be fermented more slowly and in more distal regions of the colon compared to their shorter-chain counterparts. core.ac.uk
| Metabolic End-Product | Primary Producing Genera (from FOS) | Key Role | References |
|---|---|---|---|
| Acetate | Bifidobacterium, Bacteroidetes | Most abundant SCFA; metabolized systemically; substrate for butyrate production. | mdpi.comfrontiersin.orgmdpi.com |
| Propionate | Bacteroides | Metabolized in the liver; involved in gluconeogenesis and cholesterol synthesis suppression. | mdpi.comresearchgate.net |
| Butyrate | Faecalibacterium, Ruminococcus, Eubacterium | Primary energy source for colonocytes; regulator of cell differentiation. | nih.govresearchgate.netcore.ac.uk |
| Lactate | Lactobacillus, Bifidobacterium | Substrate for propionate and butyrate producers. | mdpi.comnih.govfrontiersin.org |
| Succinate | Bacteroides | Metabolic intermediate. | mdpi.comnih.gov |
| Formate | Bifidobacterium | Metabolic intermediate. | mdpi.comnih.gov |
To comprehend the complex dynamics of FOS fermentation, researchers employ mathematical and computational models. frontiersin.orgd-nb.info These models can simulate microbial growth and metabolic interactions within a defined consortium. frontiersin.org Growth kinetics are often described using equations like the Monod model, which relates the microbial growth rate to substrate concentration. frontiersin.orgmontana.edu By integrating data from in vitro experiments, these models can accurately predict changes in bacterial populations, the rate of FOS consumption, and the production of metabolites such as acetate and lactate. frontiersin.org
For example, a model of a four-species infant gut consortium using FOS as the sole carbon source successfully predicted the dominance of Bifidobacterium longum and Lactobacillus acidophilus. frontiersin.org Such models reveal that the final community structure is heavily influenced by metabolic interactions, including competition for the substrate and cross-feeding of metabolic byproducts. frontiersin.org
This compound Modulation of Cellular Processes in Non-Human Biological Models
Beyond their role as a substrate for microbial fermentation, FOS can exert direct, microbiota-independent effects on host cells. nih.gov In vitro models using non-human cell lines and studies in model organisms have begun to uncover the molecular mechanisms through which FOS, including fractions like DP7, interact with and modulate cellular functions.
In vitro studies using intestinal epithelial cell (IEC) lines such as Caco-2 and T84 have shown that FOS can directly modulate cellular processes related to barrier integrity and immune response. nih.govnih.gov
Intestinal Barrier Function: The integrity of the intestinal barrier is critical for preventing the translocation of harmful substances. This function is often quantified in vitro by measuring the Transepithelial Electrical Resistance (TEER), where higher values indicate a more robust barrier. nih.govcellqart.com Research has shown that FOS with a DP of 2-8 can have a protective effect on intestinal barrier function, demonstrated by recovery of TEER after an induced disruption. nih.gov This effect was not observed with longer-chain inulin (B196767) (DP9-60), suggesting that fractions like DP7 are within the optimal size range for this specific biological activity. nih.gov The mechanism appears to involve the promotion of tight junction assembly. nih.gov However, it is important to note that some in vivo studies in rats have reported conflicting findings, where a FOS diet was associated with increased intestinal permeability without affecting the expression of tight junction genes. nih.gov
Inflammatory Markers: FOS can directly modulate the immune-related gene expression in IECs. In unstimulated Caco-2 cells, FOS has been found to reduce the expression of pro-inflammatory markers such as CXCL8, IL-12, and TNF-α. nih.gov Conversely, other research on Caco-2 cells reported that FOS treatment enhanced the expression of genes within various inflammatory pathways, including TNF and PTGS2 (which codes for COX-2). researchgate.net These seemingly contradictory findings highlight the complexity of FOS-IEC interactions, which may be highly dependent on the specific experimental conditions and the physiological state of the cells.
| Cellular Process | Model System | Observed Effect of Direct FOS Exposure | References |
|---|---|---|---|
| Barrier Function (TEER) | Caco-2 Cells | Moderate but significant protective effects against barrier dysfunction (FOS DP2-8). | nih.gov |
| Tight Junction Assembly | T84 Cells | Promotes tight junction assembly. | nih.gov |
| Permeability | Rat Model | Increased intestinal permeability. | nih.gov |
| Inflammatory Marker Expression (Gene) | Caco-2 Cells | Reduced expression of CXCL8, IL-12, TNF-α. | nih.gov |
| Inflammatory Pathway Activation (Gene) | Caco-2 Cells | Enhanced expression of genes in TNF and other inflammatory pathways. | researchgate.net |
FOS can influence key cellular signaling pathways and alter patterns of gene expression in various biological models.
Cellular Signaling Pathways: The effects of FOS on intestinal barrier function are linked to specific signaling cascades. Studies have shown that FOS activates AMP-activated protein kinase (AMPK) in IECs. nih.gov This activation proceeds through a pathway involving the calcium-sensing receptor (CaSR), phospholipase C (PLC), and Ca²⁺/calmodulin-dependent protein kinase kinase-β (CaMKKβ), ultimately leading to the strengthening of tight junctions. nih.gov In a mouse model of aging, FOS administration was found to attenuate the pro-inflammatory JNK/Jun signaling pathway in lung tissue, an effect potentially mediated by its prebiotic activity and the resulting metabolic products. nih.govresearchgate.net
Gene Expression: The impact of FOS extends to broad changes in the transcriptome. In Caco-2 cells, FOS has been shown to reduce the gene expression of certain pro-inflammatory cytokines through the activation of peptidoglycan recognition protein 3 (PGlyRP3) and peroxisome proliferator-activated receptor γ (PPARγ). nih.gov In the same cell model, FOS also enhanced the expression of genes related to the focal adhesion pathway, such as integrins (ITGA6, ITGB8) and extracellular matrix components (LAMA3, LAMC2). researchgate.net
In a rat model, a diet supplemented with FOS led to significant changes in the colonic mucosa's gene expression profile. nih.gov Notably, this included the increased expression of 177 mitochondria-related genes, suggesting a major impact on cellular energy metabolism pathways like the TCA cycle and oxidative phosphorylation. nih.gov The study also observed increased expression of some genes related to mucosal defense and apoptosis, while tight junction genes remained unaffected. nih.gov These findings indicate that the biological effects of FOS are multifaceted, involving the modulation of cellular energy, structural integrity, and immune signaling pathways.
Fructan Metabolism and Functional Roles in Plant Systems, with Consideration of this compound
Fructans are fructose-based polymers that serve as primary reserve carbohydrates in approximately 15% of flowering plants, playing crucial roles in plant development and adaptation to environmental stress. nih.gov These polymers, including this compound (a fructan with a degree of polymerization of 7), are synthesized from sucrose (B13894) and stored in the vacuole. medchemexpress.comnih.gov Their metabolism is a dynamic process involving a sophisticated interplay of enzymes and regulatory networks that govern their synthesis, elongation, and degradation in response to developmental and environmental cues. The degree of polymerization (DP) is a critical determinant of their functional role, from energy storage to direct involvement in stress mitigation mechanisms. nih.gov
Enzymatic Pathways and Regulatory Networks Governing Fructan Synthesis and Degradation
The metabolism of fructans is orchestrated by two main classes of enzymes: fructosyltransferases (FTs) for synthesis and fructan exohydrolases (FEHs) for degradation. nih.gov The balance between the activities of these enzymes dictates the concentration and chain length of fructans within the plant.
Fructan Biosynthesis: The synthesis of fructans begins with sucrose. The initial and key step is catalyzed by Sucrose:sucrose 1-fructosyltransferase (1-SST) , which produces the trisaccharide 1-kestose. nih.govmdpi.com From this foundation, other FTs elongate the fructan chain. For inulin-type fructans, such as this compound which consists of β(2→1) linkages, Fructan:fructan 1-fructosyltransferase (1-FFT) repeatedly adds fructose (B13574) moieties. nih.govmedchemexpress.comnih.gov Other types of fructans, such as levans and graminans, involve additional enzymes like Sucrose:fructan 6-fructosyltransferase (6-SFT) and Fructan:fructan 6G-fructosyltransferase (6G-FFT) , which create different linkage types and branched structures. nih.govnih.gov
Fructan Degradation: Fructan degradation is primarily carried out by fructan exohydrolases (FEHs) , which hydrolyze terminal fructosyl units, releasing fructose. mdpi.comresearchgate.net These enzymes exhibit specificity for the glycosidic linkages. For instance, 1-FEH is responsible for breaking down inulin-type fructans with β(2-1) linkages, while 6-FEH degrades levan-type fructans with β(2–6) linkages. nih.govnih.gov This enzymatic breakdown allows the plant to remobilize the stored carbon for energy or for use in various metabolic processes, particularly during regrowth or in response to stress. mdpi.comproquest.com
Regulatory Networks: The expression of genes encoding FTs and FEHs is tightly controlled by a complex regulatory network. High concentrations of sucrose are known to induce the expression of FT genes, particularly 1-SST, initiating fructan synthesis. usda.govnih.gov This regulation ensures that fructans are synthesized when photosynthetic products are abundant.
Transcription factors play a pivotal role in this network. In chicory, R2R3-MYB transcription factors such as CiMYB17 have been shown to activate both synthesis (1-SST, 1-FFT) and degradation (1-FEH) genes. nih.gov Other factors like CiMYB5 and CiMYB3 specifically regulate FEH gene expression. nih.gov Plant hormones are also deeply integrated into this regulation; abscisic acid (ABA), often associated with stress responses, can induce FEH expression to mobilize sugars. nih.govfrontiersin.org Auxins and other hormones have also been implicated in regulating the balance of fructan metabolism, highlighting a complex signaling web that responds to both developmental state and external stimuli. nih.govresearchgate.netmdpi.com
| Enzyme | Abbreviation | Function | Linkage Specificity | Reference |
|---|---|---|---|---|
| Sucrose:sucrose 1-fructosyltransferase | 1-SST | Initiates fructan synthesis from sucrose to form 1-kestose. | β(2→1) | nih.govmdpi.com |
| Fructan:fructan 1-fructosyltransferase | 1-FFT | Elongates inulin-type fructan chains. | β(2→1) | nih.govnih.gov |
| Sucrose:fructan 6-fructosyltransferase | 6-SFT | Synthesizes levan (B1592505) and graminan-type fructans. | β(2→6) | nih.gov |
| Fructan:fructan 6G-fructosyltransferase | 6G-FFT | Synthesizes neo-levan and neo-inulin type fructans. | β(2→6) | nih.gov |
| Fructan exohydrolase | 1-FEH | Degrades inulin-type fructans by removing terminal fructose. | β(2→1) | nih.govnih.gov |
| Fructan exohydrolase | 6-FEH | Degrades levan-type fructans by removing terminal fructose. | β(2→6) | nih.govmdpi.com |
Transcriptomic and Metabolomic Approaches to Elucidate Fructan Dynamics
Modern systems biology approaches, particularly integrated transcriptomics and metabolomics, have become indispensable for unraveling the complex dynamics of fructan metabolism. nih.gov These techniques allow for a global analysis of gene expression and metabolite profiles, providing a comprehensive snapshot of the metabolic state of a plant under specific conditions.
A study on garlic seedlings under low-temperature stress utilized this integrated approach to reveal the transcriptional regulation of fructan metabolism. nih.govdntb.gov.ua By analyzing differentially expressed genes (DEGs) and metabolites, researchers identified key enzyme genes—1-SST, 6G-FFT, and 1-FEH—that were central to the plant's response. nih.govdntb.gov.ua Correlation network analysis further demonstrated a positive relationship between the expression of these key genes and the accumulation of specific carbohydrates, indicating a coordinated response to the stress. nih.gov
These methodologies provide several key insights:
Identification of Key Genes: Transcriptomic analysis pinpoints specific genes for FTs and FEHs that are up- or down-regulated in response to stimuli like cold or drought. nih.govdntb.gov.ua
Metabolite Profiling: Metabolomics quantifies the levels of various sugars and fructans with different degrees of polymerization, including smaller molecules like this compound. This allows for the direct observation of changes in the fructan pool. nih.gov
Regulatory Network Construction: By integrating the two datasets, researchers can construct regulatory networks that link the expression of transcription factors and enzyme genes to changes in the metabolome. nih.govdntb.gov.ua This helps to elucidate the signaling pathways that govern fructan dynamics.
Similar combined analyses in other plant systems, such as tomato, have successfully illuminated the regulation of carbohydrate metabolism during fruit senescence and in response to drought stress, confirming the power of these approaches. frontiersin.orgacs.org These studies provide an important theoretical basis for understanding how plants modulate their carbohydrate reserves to cope with environmental challenges. nih.gov
Role of Fructan Degree of Polymerization in Plant Physiology and Stress Responses
The degree of polymerization (DP) of fructans is not uniform; it varies significantly between plant species and in response to environmental conditions, and this variation is central to their function. nih.gov Fructans can be broadly categorized into low-DP (like this compound) and high-DP polymers, each with distinct physiological roles. oup.com
Low-DP Fructans (e.g., DP 3-10):
Osmotic Adjustment: As soluble carbohydrates stored in the vacuole, low-DP fructans contribute significantly to the osmotic potential of the cell. nih.govfrontiersin.org This is crucial for maintaining cell turgor and water balance, particularly under drought stress. frontiersin.orgresearchgate.net
Membrane Interaction: There is strong evidence that smaller fructans can directly interact with cellular membranes. oup.com By forming hydrogen bonds with the phosphate (B84403) and choline (B1196258) groups of lipids, they can stabilize membranes during dehydration or freezing, preventing leakage and fusion. nih.govoup.com
Transport and Signaling: Low-DP fructans have been shown to be transportable via the phloem, allowing for the movement of carbon resources between different plant tissues. nih.govusda.gov They may also act as signaling molecules, influencing metabolic pathways.
High-DP Fructans (e.g., DP >30):
Carbon Storage: High-DP fructans are highly efficient molecules for long-term carbon storage, as they exert a lower osmotic effect per carbohydrate unit compared to smaller sugars. nih.gov This allows plants like chicory to accumulate large reserves of energy in their roots. nih.gov
Cryoprotection via Vitrification: During freezing stress, high-DP fructans contribute to the formation of a glassy matrix (vitrification) within the cell. oup.com This amorphous solid state prevents the formation of damaging ice crystals and protects cellular structures.
Under stress conditions, plants can dynamically alter the DP of their fructan pools. For example, cold stress can induce FEH activity, leading to the depolymerization of high-DP fructans into lower-DP fructans and fructose. oup.com This process releases osmotically active molecules that can directly protect membranes. It is hypothesized that a mixture of both high- and low-DP fructans provides superior protection, with the low-DP molecules interacting with membranes and the high-DP molecules contributing to vitrification. oup.com Therefore, a fructan like DP7 is a critical component of a plant's adaptive strategy, acting as a readily available energy source, an osmolyte, and a direct protectant of cellular integrity during abiotic stress. nih.govoup.com
| DP Range | Primary Functional Roles | Mechanisms of Action | Reference |
|---|---|---|---|
| Low (e.g., DP 3-10, including DP7) | Osmotic adjustment, membrane stabilization, carbon transport. | Increases cellular solute concentration; direct H-bonding with membrane lipids; transportable in phloem. | nih.govfrontiersin.orgoup.com |
| High (e.g., DP >30) | Long-term carbon storage, cryoprotection. | Low osmotic potential per unit of stored carbon; contributes to the formation of a glassy matrix (vitrification). | nih.govoup.com |
| Mixed Population (Low and High DP) | Synergistic stress protection. | Combines direct membrane interaction (low DP) with vitrification (high DP) for enhanced tolerance to freezing and dehydration. | oup.com |
Comparative Academic Studies and Structure Function Relationship Investigations of Fructo Oligosaccharide Dp7
Differential Biological Activities Across Varying Degrees of Polymerization (DP) in Model Systems
The degree of polymerization is a critical determinant of the physiological effects of fructo-oligosaccharides. Research indicates that the chain length of FOS influences its fermentation rate and the profile of metabolites produced by gut microbiota. While studies often analyze FOS as a mixture of different chain lengths, the specific activities can be correlated with DP ranges.
Short-chain FOS (scFOS), typically with a DP between 2 and 8, are generally fermented more rapidly in the proximal colon. nih.govnih.gov In contrast, longer-chain fructans like inulin (B196767) (DP ≥ 10) are fermented more slowly and may reach the distal colon, providing a sustained prebiotic effect. nih.govnih.gov FOS with a DP of 7 falls into an intermediate category, and its biological activity reflects this position.
Studies on the production of short-chain fatty acids (SCFAs)—key metabolites from fiber fermentation—demonstrate clear differences based on FOS chain length. Fructo-oligosaccharides with a low DP (2–8) have been shown to generate the highest levels of butyric acid, a primary energy source for colonocytes. nih.gov Conversely, high DP fructans (DP 10–60) tend to produce higher levels of propionic acid. nih.gov The fermentation of FOS mixtures with a DP of 2-7 has been observed to significantly increase total SCFAs, particularly acetate (B1210297) and propionate (B1217596). nih.gov
The selective utilization by probiotic bacteria is also DP-dependent. Some studies have shown that certain strains of Lactobacillus and Bifidobacterium preferentially metabolize shorter FOS chains. For instance, one study observed that Lactobacillus plantarum rapidly consumed FOS with DP3 (kestose) and DP4 (nystose), but did not utilize the DP5 component of the mixture, suggesting that longer chains like DP7 may be fermented by a more select group of microbes or at a slower rate. nih.gov The prebiotic activity of fructans appears to be greater with a higher degree of polymerization, with high DP inulin showing a more significant effect than scFOS over a 14-day ex vivo fermentation period. nih.gov
| DP Range | Primary Fermentation Site | Key SCFA Production | General Prebiotic Effect | Relevant Research Findings |
|---|---|---|---|---|
| Low DP (2-8) | Proximal Colon | Butyrate (B1204436), Acetate, Propionate nih.govnih.gov | Rapid Fermentation nih.gov | Generates the highest levels of butyric acid all along the hindgut in rat models. nih.gov |
| High DP (10-60) | Distal Colon | Propionate nih.gov | Sustained Fermentation, Greater Prebiotic Effect nih.govnih.gov | Demonstrates a greater prebiotic effect than low DP FOS in long-term (14-day) ex vivo models. nih.gov |
Influence of Glycosidic Linkage Type and Branching on Fructo-oligosaccharide DP7 Functionality
The most common FOS, including those derived from chicory, are inulin-type fructans. These are characterized by linear chains of fructose (B13574) units linked by β-(2,1) glycosidic bonds. tandfonline.comresearchgate.net FOS DP7 of this type consists of a straight chain of six fructose units attached to a terminal sucrose (B13894) molecule.
Alternatively, levan-type fructans feature fructose units linked by β-(2,6) glycosidic bonds. acs.orgmdpi.com Levan-type FOS may exhibit enhanced prebiotic properties and greater chemical stability compared to the inulin-type. acs.org Furthermore, the presence of β-(2,6) linkages can introduce branch points in the molecule, as seen in fructans from agave. nih.gov A branched structure can significantly alter the molecule's solubility and accessibility to microbial enzymes. The degradation of complex carbohydrates by gut microbiota is selective, with a preference for certain linkages and less branched structures. nih.gov
A theoretical FOS DP7 molecule could therefore have distinct properties based on its linkages:
Inulin-type (linear, β-(2,1) links): This is the most studied form. Its linear structure is readily fermented by a range of gut bacteria possessing the necessary β-fructofuranosidase enzymes.
Levan-type (linear, β-(2,6) links): This form may be metabolized by a different subset of microorganisms. Studies suggest levan-type FOS could have a stronger bifidogenic effect than inulin. dlr.de
Branched-type (mixed β-(2,1) and β-(2,6) links): A branched FOS DP7 would be more structurally complex. This complexity could lead to slower fermentation, potentially allowing it to reach more distal parts of the colon and influencing a different set of microbes compared to its linear counterpart. researchgate.net
| Fructan Type | Primary Glycosidic Linkage | Molecular Structure | Potential Impact on Functionality |
|---|---|---|---|
| Inulin-type | β-(2,1) tandfonline.comresearchgate.net | Linear mdpi.com | Most common and well-studied; readily fermented by many probiotic species. nih.gov |
| Levan-type | β-(2,6) acs.orgmdpi.com | Linear or Branched mdpi.com | May possess enhanced stability and a stronger bifidogenic effect. acs.orgdlr.de |
| Graminans/Agavins | Mixed β-(2,1) and β-(2,6) mdpi.comnih.gov | Branched mdpi.com | Increased structural complexity may lead to slower, more selective fermentation. nih.govresearchgate.net |
Comparative Analysis of this compound from Diverse Origins (Plant vs. Microbial)
Fructo-oligosaccharides can be sourced from plants or produced through microbial fermentation, leading to products with different structural characteristics and, consequently, different functional properties.
Plant-derived FOS: The primary commercial source of plant-derived FOS is the chicory root. nih.gov FOS is obtained through the partial enzymatic hydrolysis of inulin, a long-chain fructan polymer with a DP that can be as high as 60. nih.gov This process yields a mixture of oligosaccharides with a wide range of chain lengths. Chicory-derived FOS contains both GFn-type molecules (a terminal glucose) and Fn-type molecules (composed only of fructose). nih.gov A FOS DP7 from this source would be part of this broader mixture.
Microbial-derived FOS: Microbial FOS is typically synthesized from sucrose using the transfructosylating enzymes of fungi, most notably Aspergillus niger. tandfonline.comjst.go.jp This method generally produces short-chain FOS (scFOS) with a narrower and lower DP range, often between 2 and 5. nih.govnih.gov The resulting product is composed almost exclusively of GFn-type molecules (1-kestose, nystose, etc.). mdpi.com
A comparative study of microbial-FOS produced by Aspergillus ibericus and a commercial inulin-derived FOS (Raftilose® P95) highlighted these differences. mdpi.com The microbial-FOS contained unique structures, such as inulin neoseries oligosaccharides (featuring β-(2,6) linkages), and had a higher proportion of molecules with a DP greater than 5. mdpi.com In vitro fermentation with human fecal microbiota showed that the microbial-FOS led to a significantly higher production of total SCFAs, particularly propionate and butyrate, compared to the plant-derived FOS. mdpi.com These results suggest that the origin and production method create structurally distinct FOS mixtures that can modulate gut microbiota activity differently.
| Characteristic | Plant-Derived FOS (e.g., from Chicory) | Microbial-Derived FOS (e.g., from Aspergillus sp.) |
|---|---|---|
| Source Material | Inulin nih.gov | Sucrose tandfonline.com |
| Production Method | Partial hydrolysis of a long polymer nih.gov | Enzymatic synthesis (transfructosylation) nih.gov |
| Typical DP Range | Broad (DP 2 to >10) nih.gov | Narrow and short (DP 2-5) nih.govnih.gov |
| Molecular Series | Mixture of GFn and Fn types nih.gov | Primarily GFn types; may include neo-series structures mdpi.commdpi.com |
| Reported Functional Differences | Standard prebiotic effects. nih.gov | May stimulate higher production of propionate and butyrate. mdpi.com |
Emerging Research Directions and Methodological Innovations for Fructo Oligosaccharide Dp7
Integration of Multi-Omics Approaches in Fructo-oligosaccharide DP7 Research (e.g., Metagenomics, Proteomics)
The intricate interplay between this compound and the gut microbiota necessitates a holistic approach for comprehensive understanding. Multi-omics technologies, including metagenomics and proteomics, offer powerful tools to unravel these complex interactions.
Metagenomics: This approach allows for the analysis of the collective genetic material of the gut microbiome. In the context of FOS research, metagenomic studies have revealed significant shifts in the composition of gut bacteria following FOS supplementation. For instance, studies have shown that FOS can stimulate the growth of beneficial bacteria like Bifidobacterium and Lactobacillus nih.govbohrium.com. A metagenomic analysis of fecal microbiota in mice demonstrated that FOS supplementation led to an increase in the abundance of Actinobacteria and a decrease in Bacteroidetes nih.gov. Furthermore, integrated multi-omics analysis has highlighted that FOS supplementation can lead to an increase in Bifidobacterium and that individual responses can be linked to the genetic expression of enzymes involved in fructose (B13574) metabolism nih.govmdpi.com. While these studies provide valuable insights into the effects of FOS mixtures, a significant gap exists in understanding the specific impact of this compound. Future metagenomic research should focus on comparing the effects of purified DP7 with other FOS fractions and commercial FOS mixtures to identify unique microbial signatures associated with its consumption.
Proteomics: The study of proteins expressed by the gut microbiota can provide functional insights into the metabolic pathways influenced by this compound. Proteomic analysis can identify the specific enzymes produced by gut bacteria to degrade and utilize DP7. This information is crucial for understanding the mechanisms behind the selective fermentation of different FOS fractions. While proteomics has been applied in broader immunological research, its specific application to dissect the functional response of the gut microbiome to this compound is a promising and largely unexplored avenue.
The integration of metagenomic and proteomic data will be instrumental in building a comprehensive picture of how this compound modulates the gut ecosystem, from changes in microbial populations to alterations in their functional activities.
Development of Novel Biocatalytic Systems for Tailored this compound Production
The production of pure this compound is a significant challenge that hinders its detailed investigation. Traditional FOS production methods yield a mixture of oligosaccharides with varying degrees of polymerization researchgate.net. The development of novel biocatalytic systems is crucial for the tailored synthesis of DP7.
Enzymatic synthesis using fructosyltransferases (FTases) is a promising approach for controlled FOS production nih.govceon.rs. Researchers are exploring enzyme engineering techniques, such as rational design and directed evolution, to modify the catalytic properties of these enzymes nih.gov. The goal is to develop biocatalysts with enhanced specificity for producing FOS of a desired chain length, including DP7 eventact.com. For example, protein engineering has been used to create enzyme variants that can produce short-chain FOS (DP3-DP7) in significant quantities from sucrose (B13894) eventact.com.
The table below summarizes key enzymes and their potential for tailored FOS production.
| Enzyme Type | Source Organism (Example) | Potential for DP7 Production | Key Engineering Strategies |
| Fructosyltransferase (FTase) | Aspergillus sp. | High | Rational design to alter substrate binding pocket; Directed evolution for improved product specificity. |
| β-fructofuranosidase | Aspergillus japonicus | Moderate | Site-directed mutagenesis to favor transfructosylation over hydrolysis. |
| Inulosucrase | Bacterial sources | High | Protein engineering to control the degree of polymerization of the fructan chain. |
Furthermore, the use of immobilized enzymes in bioreactors offers a more efficient and continuous production process dtu.dknih.govmdpi.com. These advanced biocatalytic systems will not only facilitate the large-scale production of this compound but also enable the synthesis of other specific FOS fractions for comparative studies.
Advanced Computational and In Silico Modeling for this compound Structure and Interaction Prediction
Computational and in silico modeling techniques are becoming indispensable tools in biological research, offering insights that can guide and complement experimental work nih.govresearchgate.net.
Molecular Dynamics Simulations: These simulations can predict the three-dimensional structure and conformational dynamics of this compound in aqueous solution nih.govnih.gov. Understanding the preferred spatial arrangement of the molecule is fundamental to comprehending its interaction with biological targets such as microbial enzymes and host cell receptors.
In Silico Docking: This computational technique can predict the binding affinity and interaction patterns between this compound and the active sites of microbial glycoside hydrolases frontiersin.org. Such studies can help to explain the selectivity of certain gut bacteria for specific FOS fractions. By modeling the docking of DP7 with various bacterial enzymes, researchers can identify key amino acid residues involved in substrate recognition and catalysis nih.govnih.gov. This knowledge can, in turn, inform the rational design of enzymes for tailored DP7 production.
The application of these advanced computational methods to this compound is an emerging field that holds great promise for accelerating research by providing structural and mechanistic hypotheses that can be tested experimentally.
Challenges and Future Perspectives in the Academic Investigation of Specific Fructo-oligosaccharide DP Fractions
Despite the advancements in analytical and production technologies, the academic investigation of specific FOS fractions like DP7 faces several challenges.
Challenges:
Purification and Separation: The primary challenge is the efficient separation of FOS mixtures into pure individual fractions researchgate.netnih.gov. The structural similarity of FOS molecules with different degrees of polymerization makes their separation difficult and costly nih.govnih.govmdpi.com. While techniques like high-speed counter-current chromatography and the use of activated charcoal columns are being explored, the availability of pure FOS standards, including DP7, remains limited nih.govresearchgate.netmdpi.com.
Lack of Specific Research: There is a general lack of studies focusing on the distinct physiological effects of individual FOS fractions. Most research has been conducted using FOS mixtures, making it difficult to attribute specific health benefits to a particular degree of polymerization mdpi.com.
Future Perspectives:
The future of this compound research will rely on overcoming these challenges. The development of cost-effective and scalable purification technologies is paramount. Furthermore, there is a critical need for well-designed in vitro and in vivo studies that compare the effects of purified DP7 with other FOS fractions. This will allow for a deeper understanding of structure-function relationships and could lead to the development of "designer" prebiotics with targeted health benefits. The continued application of multi-omics, advanced biocatalysis, and computational modeling will undoubtedly play a pivotal role in shaping the future of research on specific Fructo-oligosaccharide DP fractions.
Q & A
Q. How is Fructo-oligosaccharide DP7 (GF6) structurally characterized, and what methodologies are recommended for its identification?
FOS DP7 is characterized by a linear chain of six β(2→1)-linked fructose units with a terminal glucose moiety. Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To resolve glycosidic linkage patterns and anomeric configurations .
- Mass Spectrometry (MS) : For molecular weight verification (theoretical m/z = 1153) and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : Paired with ELSD (evaporative light scattering) or DAD (diode array) detectors to assess purity and distinguish DP7 from other oligosaccharides .
Table 1 : Key structural parameters of FOS DP7
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₄₂H₇₂O₃₆ | |
| Molecular Weight | 1153 g/mol | |
| Glycosidic Bonds | β(2→1)-fructose; α(1→2)-glucose |
Q. What standardized methods are used to assess the purity and stability of FOS DP7 in experimental settings?
- Purity Assessment : HPLC with ELSD or DAD detectors is preferred due to the lack of UV chromophores in oligosaccharides. A purity threshold of ≥98% is typical for research-grade standards .
- Stability Protocols : Store at 4°C in airtight, light-protected containers to prevent hydrolysis or microbial degradation . Pre-experiment validation via thin-layer chromatography (TLC) is recommended to detect degradation products .
Q. How can researchers validate the prebiotic activity of FOS DP7 in vitro?
- Bifidogenic Assays : Co-culture FOS DP7 with human fecal microbiota in anaerobic conditions and quantify Bifidobacterium growth via qPCR or flow cytometry .
- Short-Chain Fatty Acid (SCFA) Analysis : Measure acetate, propionate, and butyrate production using gas chromatography as indicators of microbial fermentation .
Advanced Research Questions
Q. What experimental design considerations are critical for studying FOS DP7’s stability in vivo?
- Sample Handling : Use isotopically labeled FOS DP7 (e.g., ¹³C-tracers) to track degradation kinetics in gastrointestinal models .
- In Vivo Models : Simulate human colonic conditions using the SHIME (Simulator of Human Intestinal Microbial Ecosystem) system to monitor DP7 integrity and microbial utilization .
Q. How can contradictory data on FOS DP7’s prebiotic efficacy across studies be reconciled?
Discrepancies often arise from:
- Microbiota Variability : Use gnotobiotic mice colonized with defined microbial communities to control inter-individual differences .
- Dosage Effects : Conduct dose-response studies (e.g., 1–10 g/day in human trials) to identify threshold effects .
- Analytical Limitations : Standardize SCFA measurement protocols across labs to reduce variability .
What strategies are effective for formulating PICOT-based research questions on FOS DP7’s health impacts?
Apply the PICOT framework to structure hypotheses:
- Population (P) : Elderly individuals with dysbiosis.
- Intervention (I) : Daily 5 g FOS DP7 supplementation.
- Comparison (C) : Placebo (maltodextrin).
- Outcome (O) : Bifidobacterium abundance (log CFU/g feces).
- Time (T) : 8-week intervention .
Q. How should researchers address variability in microbiota data when analyzing FOS DP7’s effects?
- Statistical Approaches : Use multivariate methods (e.g., PERMANOVA) to account for compositional data structure .
- Metadata Integration : Include covariates like dietary fiber intake and antibiotic use in linear mixed models .
Methodological Guidelines
Q. What protocols ensure reproducibility in synthesizing or isolating FOS DP7?
- Enzymatic Synthesis : Use purified fructosyltransferase from Aspergillus niger to elongate GF2–GF6 precursors under controlled pH (5.5–6.0) .
- Chromatographic Purification : Fractionate DP7 via preparative HPLC with a NH₂-bonded silica column and acetonitrile/water mobile phase .
Q. How can in vitro fermentation models be optimized for FOS DP7 studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
